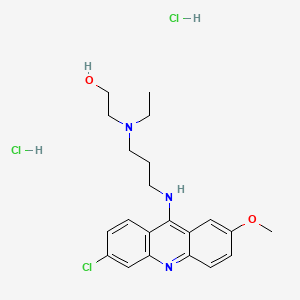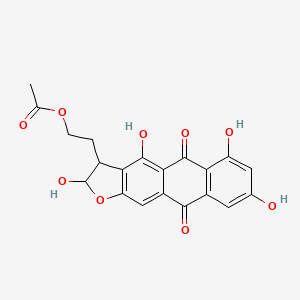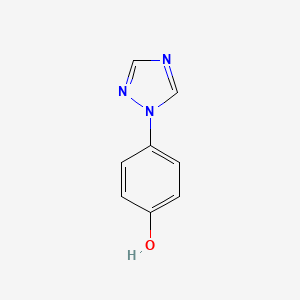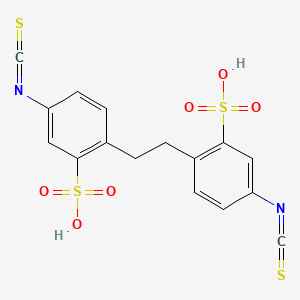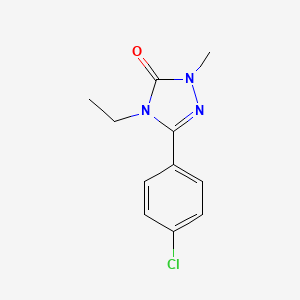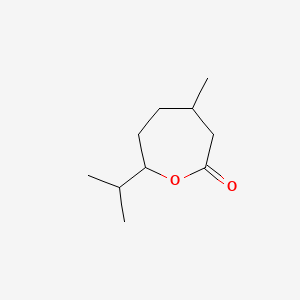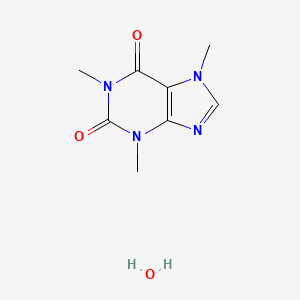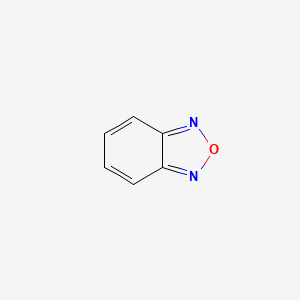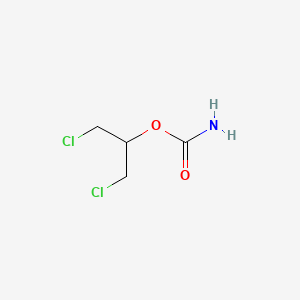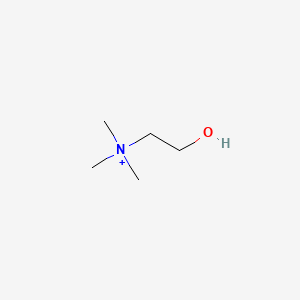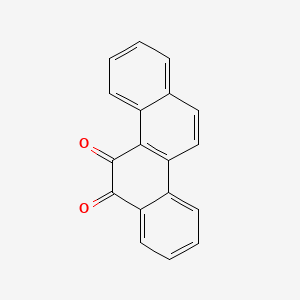
5,6-Chrysenedione
描述
苝醌,也称为苝-1,4-二酮,是一种多环芳香醌。它是苝的衍生物,苝是一种多环芳香烃。 苝醌以其独特的黄色至橙色而闻名,主要用于科学研究,因为它具有独特的化学性质 .
准备方法
合成路线和反应条件: 苝醌可以通过多种方法合成。一种常见的方法是使用强氧化剂(如高锰酸钾或三氧化铬)氧化苝。 反应通常在酸性介质中进行,需要仔细控制温度和反应时间以获得高产率 .
工业生产方法: 虽然苝醌的具体工业生产方法没有得到广泛的记载,但其合成通常遵循与实验室方法相似的原理,重点在于可扩展性和成本效益。 工业过程可能涉及连续流动反应器和优化的反应条件,以最大限度地提高产率和纯度 .
化学反应分析
反应类型: 苝醌会发生各种化学反应,包括:
氧化: 苝醌可以进一步氧化形成更复杂的醌。
还原: 它可以被还原形成苝二氢醌。
常用试剂和条件:
氧化: 高锰酸钾,三氧化铬。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,硝化剂,磺化剂.
主要产品:
氧化: 高级醌。
还原: 苝二氢醌。
取代: 卤代的,硝化的或磺化的苝醌衍生物.
科学研究应用
苝醌在科学研究中有多种应用:
化学: 用作合成更复杂的多环芳香族化合物的前体。
生物学: 研究其与生物分子的相互作用以及作为生化探针的潜力。
医学: 由于其能够与 DNA 和蛋白质相互作用,因此正在研究其潜在的抗癌特性。
工业: 用于开发先进材料,并作为某些染料和颜料的成分 .
作用机制
苝醌充当芳烃受体 (AhR) 的激活剂。当与 AhR 结合后,它会诱导构象变化,使受体能够易位到细胞核,在那里它会影响参与异生物质代谢和其他细胞过程的各种基因的表达。 这种机制对于其生物活性及其潜在的治疗应用至关重要 .
类似化合物:
- 苯并[a]芘醌
- 蒽醌
- 菲醌
比较: 苝醌由于其特定的结构和反应活性而具有独特性。与苯并[a]芘醌相比,苝醌的芳香环排列不同,导致其化学和生物性质不同。 蒽醌和菲醌虽然在结构上都属于多环芳香醌,但其特定的环结构和反应模式不同 .
相似化合物的比较
- Benzo[a]pyrenequinone
- Anthraquinone
- Phenanthrenequinone
Comparison: Chrysenequinone is unique due to its specific structure and reactivity. Compared to benzo[a]pyrenequinone, chrysenequinone has a different arrangement of aromatic rings, leading to distinct chemical and biological properties. Anthraquinone and phenanthrenequinone, while similar in being polycyclic aromatic quinones, differ in their specific ring structures and reactivity patterns .
属性
IUPAC Name |
chrysene-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)18(17)20/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMNNQOPOLCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174509 | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-10-7 | |
| Record name | Chrysenequinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11,12-DIHYDROCHRYSENE-11,12-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-CHRYSENEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UZ6R8Y75B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
